

## MUC5AC vs. MUC5B: A Comparative Analysis of Expression in Airway Diseases

Author: BenchChem Technical Support Team. Date: December 2025



A detailed examination of the differential expression of MUC5AC and MUC5B mucins in asthma, chronic obstructive pulmonary disease (COPD), and cystic fibrosis (CF), providing insights for researchers and drug development professionals.

The gel-forming mucins, MUC5AC and MUC5B, are the primary macromolecular components of airway mucus, playing a critical role in the lung's defense mechanisms. In healthy airways, MUC5B is the predominant mucin, essential for maintaining normal mucus clearance and lung homeostasis.[1][2] MUC5AC, on the other hand, is expressed at lower levels but its production is significantly upregulated in response to airway insults and inflammation.[1][2] This guide provides a comprehensive comparison of MUC5AC and MUC5B expression in common obstructive airway diseases, supported by experimental data and detailed methodologies.

## **Quantitative Expression in Airway Diseases**

The expression of MUC5AC and MUC5B is significantly altered in airway diseases, with a general trend of increased MUC5AC and variable changes in MUC5B. The following table summarizes the quantitative findings from various studies.



| Disease<br>State                     | Sample<br>Type                                               | MUC5AC<br>Expression                                          | MUC5B<br>Expression                                      | MUC5AC/M<br>UC5B Ratio                               | Reference |
|--------------------------------------|--------------------------------------------------------------|---------------------------------------------------------------|----------------------------------------------------------|------------------------------------------------------|-----------|
| Healthy                              | Sputum/BAL<br>Fluid                                          | Low                                                           | High<br>(Predominant<br>Mucin)                           | Low                                                  | [3][4]    |
| Asthma                               | Sputum                                                       | Increased                                                     | Decreased or unchanged                                   | Increased,<br>especially in<br>Type 2-high<br>asthma | [3][5]    |
| Airway<br>Epithelial<br>Cells (mRNA) | Increased                                                    | Decreased                                                     | Increased                                                | [5]                                                  |           |
| COPD                                 | Sputum                                                       | Significantly Increased (approx. 6- fold higher than healthy) | Increased<br>(approx. 2-<br>fold higher<br>than healthy) | Increased                                            | [4]       |
| Bronchial<br>Wash                    | Higher in smokers and COPD patients compared to neversmokers | No significant<br>difference<br>among study<br>groups         | Higher in<br>chronic<br>bronchitis                       | [6]                                                  |           |
| Bronchial<br>Epithelium              | Increased in COPD patients compared to controls              | Significantly higher in COPD persistent sputum producers      | -                                                        | [7]                                                  |           |
| Cystic<br>Fibrosis<br>(Stable)       | Sputum                                                       | Decreased<br>(89% less<br>than normal)                        | Decreased<br>(40% less<br>than normal)                   | -                                                    | [8]       |



| Cystic Fibrosis (Exacerbation ) | Sputum                                                                    | Increased by<br>908%<br>compared to<br>stable CF        | Increased by<br>59%<br>compared to<br>stable CF | -    | [8][9] |
|---------------------------------|---------------------------------------------------------------------------|---------------------------------------------------------|-------------------------------------------------|------|--------|
| Trachea,<br>Bronchi             | Increased number of MUC5AC- positive cells due to goblet cell hyperplasia | Abundant staining in submucosal glands and goblet cells | -                                               | [10] |        |

# Signaling Pathways Regulating MUC5AC and MUC5B Expression

The differential expression of MUC5AC and MUC5B in airway diseases is governed by distinct signaling pathways, often triggered by inflammatory mediators.

### **MUC5AC Regulatory Pathways**

Several key pathways have been identified to regulate MUC5AC expression, particularly in the context of inflammation.





Click to download full resolution via product page

Caption: Signaling pathways regulating MUC5AC expression.

Inflammatory cytokines such as IL-13, TNF- $\alpha$ , IL-1 $\beta$ , and IL-17A are potent inducers of MUC5AC expression.[11][12][13] The IL-13 signaling cascade acts via STAT6 and subsequently the transcription factor SPDEF.[11] TNF- $\alpha$ , IL-1 $\beta$ , and IL-17A predominantly signal through the NF- $\kappa$ B pathway.[11][12][13] Additionally, Notch signaling, particularly Notch3, has been implicated in regulating MUC5AC production in asthmatic airway epithelial cells.[14]

## **MUC5B Regulatory Pathways**

The regulation of MUC5B is less well-defined than that of MUC5AC, but some key pathways have been identified.





Click to download full resolution via product page

Caption: Signaling pathways regulating MUC5B expression.

Similar to MUC5AC, IL-1β and IL-17A can induce MUC5B expression through an NF-κB-dependent mechanism.[15] A distinct pathway involves the endoplasmic reticulum (ER) stress sensor ERN2, which activates the transcription factor XBP1s to selectively promote MUC5B expression in the distal airways.[16] The transcription factor FOXA2 has been identified as a key regulator, with its binding being necessary for enhanced MUC5B expression.[17]

### **Experimental Protocols**

Accurate quantification of MUC5AC and MUC5B is crucial for understanding their roles in disease. Below are summaries of common experimental protocols.

### Immunohistochemistry (IHC) for MUC5AC and MUC5B

This technique is used to visualize the localization and expression of MUC5AC and MUC5B in tissue sections.





Click to download full resolution via product page

Caption: Immunohistochemistry workflow for MUC5AC/MUC5B.



### **Protocol Summary:**

- Deparaffinization and Rehydration: Formalin-fixed paraffin-embedded (FFPE) tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.
- Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. A common method involves using a citrate buffer (pH 6.0) at high temperatures.[18]
- Blocking: Endogenous peroxidase activity is quenched, and non-specific antibody binding is blocked using appropriate blocking solutions.[19]
- Primary Antibody Incubation: Sections are incubated with a primary antibody specific for either MUC5AC (e.g., clone 45M1) or MUC5B.[18][19]
- Detection System: A secondary antibody and a polymer-based detection system are applied.
- Chromogen: The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.[19]
- Counterstaining: The tissue is counterstained with hematoxylin to visualize the cell nuclei.
   [19]
- Dehydration and Mounting: The sections are dehydrated, cleared, and mounted for microscopic examination.

## Enzyme-Linked Immunosorbent Assay (ELISA) for MUC5AC and MUC5B

ELISA is a quantitative method to measure the concentration of MUC5AC and MUC5B in biological fluids like sputum and bronchoalveolar lavage (BAL) fluid.





Click to download full resolution via product page

Caption: Sandwich ELISA workflow for MUC5AC/MUC5B.



### **Protocol Summary:**

- Plate Preparation: A microplate is pre-coated with a capture antibody specific for either MUC5AC or MUC5B.[20]
- Sample and Standard Addition: Samples (e.g., diluted sputum or BAL fluid) and a series of standards of known concentration are added to the wells.[21]
- Incubation: The plate is incubated to allow the mucin in the sample to bind to the capture antibody.[21]
- Washing: The plate is washed to remove unbound substances.[21]
- Detection Antibody: A biotinylated detection antibody specific for the mucin is added.[22]
- Enzyme Conjugate: An enzyme-conjugated streptavidin (e.g., horseradish peroxidase -HRP) is added, which binds to the biotinylated detection antibody.[22]
- Substrate Addition: A substrate for the enzyme is added, leading to a color change.[21]
- Stopping the Reaction: A stop solution is added to terminate the reaction.[21]
- Measurement: The absorbance of each well is measured using a microplate reader, and the concentration of the mucin in the samples is determined by comparison to the standard curve.[22]

### Conclusion

The expression patterns of MUC5AC and MUC5B are distinctly altered in asthma, COPD, and cystic fibrosis, reflecting their different roles in airway health and disease. While MUC5B is crucial for baseline mucus properties, MUC5AC is a key player in the inflammatory response and mucus hypersecretion characteristic of these conditions. The disproportionate increase in MUC5AC in diseased airways contributes to mucus plugging and airflow obstruction.[1][3] Understanding the specific signaling pathways that regulate each mucin provides valuable targets for the development of novel therapeutic strategies aimed at normalizing mucus composition and improving mucociliary clearance in patients with obstructive airway diseases.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Mucins MUC5AC and MUC5B in the Airways: MUCing around Together PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Airway Mucus and Asthma: The Role of MUC5AC and MUC5B PMC [pmc.ncbi.nlm.nih.gov]
- 4. Airway mucin MUC5AC and MUC5B concentrations and the initiation and progression of chronic obstructive pulmonary disease: an analysis of the SPIROMICS cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. atsjournals.org [atsjournals.org]
- 9. MUC5AC and MUC5B mucins increase in cystic fibrosis airway secretions during pulmonary exacerbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of MUC5AC and MUC5B mucins in normal and cystic fibrosis lung PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm -PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Airway <i>MUC5AC</i> Expression by IL-1β and IL-17A; the NF-κB Paradigm [ouci.dntb.gov.ua]
- 14. atsjournals.org [atsjournals.org]
- 15. NF-κB Mediates IL-1β– and IL-17A–Induced MUC5B Expression in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atsjournals.org [atsjournals.org]



- 17. Regulation of MUC5B Expression in Idiopathic Pulmonary Fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunohistochemical detection of MUC5AC and MUC5B mucins in ferrets PMC [pmc.ncbi.nlm.nih.gov]
- 19. biocare.net [biocare.net]
- 20. Human MUC5B ELISA Kit (EEL063) Invitrogen [thermofisher.com]
- 21. cloud-clone.com [cloud-clone.com]
- 22. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [MUC5AC vs. MUC5B: A Comparative Analysis of Expression in Airway Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602850#comparing-muc5ac-and-muc5b-expression-in-airway-diseases]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com